
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ringThe pyrazole ring is known for its versatility and presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of 1,3-diethyl-4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives and evaluated their antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Compounds derived from pyrazole structures are often investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by these compounds suggests they may reduce inflammation, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Central Nervous System Disorders
The compound's interaction with G protein-coupled receptors (GPCRs) positions it as a potential therapeutic agent for central nervous system disorders. GPCRs are vital in neurotransmission and have been targeted for developing treatments for conditions such as anxiety and depression .
Case Study 1: Antimicrobial Evaluation
In a systematic study, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. Compounds exhibited varying degrees of efficacy against different bacterial strains, with some showing IC50 values indicating strong antibacterial potential. This research highlights the importance of structural modifications in enhancing bioactivity .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the synthesis of pyrazole derivatives demonstrated their ability to inhibit inflammatory pathways through COX inhibition. These findings suggest that such compounds can be developed into anti-inflammatory drugs, providing a basis for further clinical investigations .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Known for its applications in organic synthesis.
Uniqueness
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s combination of a pyrazole and piperidine ring makes it a versatile scaffold for the development of new molecules with potential therapeutic applications .
Biological Activity
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound with potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.
- Chemical Formula : C13H23N3
- Molecular Weight : 221.34 g/mol
- CAS Number : 774527-66-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . The in vitro evaluation of various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
---|---|---|
4a | 0.22 μg/mL | 20 |
5a | 0.25 μg/mL | 18 |
7b | 0.20 μg/mL | 22 |
10 | 0.30 μg/mL | 19 |
13 | 0.35 μg/mL | 17 |
The compound 7b was noted as the most active derivative, exhibiting bactericidal properties at low concentrations .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been investigated extensively. In particular, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, notably MCF-7 and MDA-MB-231 breast cancer cells.
The mechanisms underlying the anticancer activity of these compounds include:
- Induction of Apoptosis : Activation of caspases (caspase-3, -8, and -9) leading to programmed cell death.
- Autophagy Promotion : Enhanced formation of autophagosomes and expression of autophagy-related proteins such as beclin-1.
- Inhibition of NF-κB Pathway : Reduction in NF-κB expression, which is crucial for cell survival and proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
---|---|---|
3b | 0.26 | 0.23 |
Cisplatin | 0.50 | Not applicable |
Compound 3b exhibited stronger cytotoxic effects compared to cisplatin, a well-known chemotherapeutic agent .
Case Studies
- In Vitro Study on Breast Cancer Cells : A study demonstrated that treatment with compound 3b resulted in increased apoptosis markers and reduced cell viability in MCF-7 cells when compared to untreated controls.
- Antimicrobial Resistance Study : Another investigation focused on the resistance patterns of Staphylococcus species when exposed to pyrazole derivatives, revealing that these compounds could overcome certain resistance mechanisms present in clinical isolates .
Properties
Molecular Formula |
C13H23N3 |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-(2,5-diethyl-4-methylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C13H23N3/c1-4-12-10(3)13(16(5-2)15-12)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3 |
InChI Key |
DBTXQCALSCKHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C)C2CCNCC2)CC |
Origin of Product |
United States |
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